6-Chloro-2-methyl-3-nitropyridine
Overview
Description
Synthesis Analysis
- The synthesis of related nitropyridine compounds involves multi-step processes including substitution, nitration, ammoniation, and oxidation. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through these steps, achieving a 60.6% overall yield (Fan Kai-qi, 2009).
Molecular Structure Analysis
- X-ray diffraction has been used to determine the structure of similar compounds. For example, the structure of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined, revealing short N-H⋯O hydrogen bridges, indicating a strong interaction between the nitrogen and oxygen atoms (I. Majerz et al., 1993).
Chemical Reactions and Properties
- Chemical reactions of nitropyridine derivatives often involve nucleophilic substitutions and transformations, as demonstrated in studies on electron-deficient pyridone derivatives (Y. Tohda et al., 1990).
Physical Properties Analysis
- The physical properties of related nitropyridine compounds have been examined using various spectroscopic techniques. For example, vibrational spectroscopic studies have been conducted on 3-hydroxy-6-methyl-2-nitropyridine to investigate its molecular stability and bond strength (M. Karnan et al., 2012).
Chemical Properties Analysis
- The chemical properties of nitropyridines are often characterized by their reactivity and electronic structure. Studies involving density functional theory (DFT) calculations, such as the one on 2-chloro-4-methyl-3-nitropyridine, provide insights into their electronic properties and reactivity (V. Arjunan et al., 2012).
Scientific Research Applications
Novel Synthesis Methods : A study describes a novel synthesis method for a compound related to 6-Chloro-2-methyl-3-nitropyridine, which results in unique optical properties and structural features (Jukić, Cetina, Halambek, & Ugarković, 2010).
High Hyperpolarizability and Stability : Research reveals that derivatives of 6-Chloro-2-methyl-3-nitropyridine have high hyperpolarizability and stability, indicating potential in materials science (Velraj, Soundharam, & Sridevi, 2015).
Potential in Therapeutics : A compound containing 6-Chloro-2-methyl-3-nitropyridine shows inhibitory potency against kinases, suggesting its potential as a therapeutic agent for diseases involving kinase inhibition (Wydra et al., 2021).
Chemical Reactivity and Isotopic Exchange : Studies demonstrate the chemical reactivity of substituted 2-chloropyridines, which includes 6-Chloro-2-methyl-3-nitropyridine, in isotopic exchange reactions (Gore, Hundal, & Morris, 1981).
Unique Intermolecular Interactions : The crystal structure of a related compound shows unique intermolecular interactions, which can be insightful for understanding the chemical behavior of 6-Chloro-2-methyl-3-nitropyridine (Ban-Oganowska et al., 2001).
Molecular Structure and Conformational Studies : Research on molecular structure and conformational stability provides insights into the physical and chemical properties of the compound (Karnan, Balachandran, & Murugan, 2012).
Comparative Studies : Comparative studies on the vibrational, conformational, and electronic structures of 6-Chloro-2-methyl-3-nitropyridine and similar compounds have been conducted to understand their stability and electronic properties (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Potential Anticancer Applications : Several studies suggest the potential of 6-Chloro-2-methyl-3-nitropyridine derivatives in anticancer therapy, indicating their role in inhibiting cell proliferation and mitotic index in cultured cells and mice with leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Influence on Ultraviolet Absorption : Research on arylaminonitropyridines, which includes 6-Chloro-2-methyl-3-nitropyridine, shows that these compounds exhibit ultraviolet absorption bands influenced by substituents in the nitrated ring (Bell, Day, & Peters, 1967).
Synthetic Methods and Drug Development : Studies also focus on the synthesis of derivatives and intermediates involving 6-Chloro-2-methyl-3-nitropyridine, which are important for the development of new drugs (Long et al., 1993).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSRMSJVYMITDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291446 | |
Record name | 6-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-3-nitropyridine | |
CAS RN |
22280-60-0 | |
Record name | 6-Chloro-2-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 75592 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22280-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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